(2-Methylcyclohexyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVAFSNSJVCBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495690 | |
| Record name | (2-Methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17733-68-5 | |
| Record name | (2-Methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Investigations of 2 Methylcyclohexyl Benzene
Diastereoisomerism and Enantiomerism in (2-Methylcyclohexyl)benzene
This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane (B81311) ring. This leads to the existence of multiple stereoisomers. The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. acs.org
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. acs.org They exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. researchgate.net Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. Consequently, diastereomers have different physical and chemical properties. researchgate.net
For this compound, the relative orientation of the methyl group and the phenyl group on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.
The possible stereoisomers of this compound are:
(1R,2S)-(2-Methylcyclohexyl)benzene and (1S,2R)-(2-Methylcyclohexyl)benzene (a pair of enantiomers corresponding to one diastereomer)
(1R,2R)-(2-Methylcyclohexyl)benzene and (1S,2S)-(2-Methylcyclohexyl)benzene (a pair of enantiomers corresponding to the other diastereomer)
The existence of specific stereoisomers, such as [(1R,2S)-2-methylcyclohexyl]benzene, is noted in the context of its derivatization, for instance, into rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene. nih.gov
| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |
|---|---|---|---|
| cis | (1R,2S)-(2-Methylcyclohexyl)benzene | (1S,2R)-(2-Methylcyclohexyl)benzene | Enantiomers |
| trans | (1R,2R)-(2-Methylcyclohexyl)benzene | (1S,2S)-(2-Methylcyclohexyl)benzene | Enantiomers |
Chiral Resolution Techniques Applied to this compound Analogues
The separation of a racemic mixture into its constituent enantiomers is a process known as chiral resolution. Common methods for chiral resolution include classical resolution, enzymatic resolution, and chiral chromatography. beilstein-journals.org
| Resolution Technique | Description | Example Application (Analogue) |
|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Resolution of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) using d- and l-10-camphorsulfonic acid. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer. | A general and widely used technique for the separation of enantiomers. beilstein-journals.org |
| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | A green and sustainable approach for obtaining optically pure enantiomers. beilstein-journals.org |
Absolute Configuration Determination by X-ray Crystallography and Spectroscopic Methods
Determining the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is crucial for understanding its properties and interactions. The most definitive method for this is single-crystal X-ray crystallography. ed.ac.ukmit.edu This technique allows for the direct visualization of the molecule's structure in the solid state. For chiral molecules, the anomalous scattering of X-rays can be used to determine the absolute configuration. umich.edu
A pivotal study on an analogue, (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, successfully determined its absolute configuration to be (1S,2R) using single-crystal X-ray analysis. This provides a strong basis for assigning the absolute configurations of the stereoisomers of this compound. The prerequisite for this method is the availability of a suitable single crystal of the compound. ed.ac.uk
Spectroscopic methods also play a significant role in determining absolute configuration. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum is unique to a specific enantiomer and can be compared with theoretically calculated spectra to assign the absolute configuration.
Stereoselective Synthesis Routes and Chiral Induction in Reactions
The synthesis of a specific stereoisomer of a chiral molecule is a major focus of modern organic chemistry. This is achieved through stereoselective synthesis, which can be either diastereoselective (favoring the formation of one diastereomer over others) or enantioselective (favoring the formation of one enantiomer over the other).
Asymmetric synthesis aims to create a single enantiomer of a chiral product from an achiral starting material. This is often accomplished using chiral catalysts, reagents, or auxiliaries that introduce a bias in the reaction pathway. For the synthesis of substituted cyclohexanes, a variety of asymmetric methods have been developed. These include organocatalytic reactions, such as Michael additions and aldol (B89426) reactions, that utilize chiral amines or other small organic molecules to control the stereochemical outcome. mdpi.com Transition-metal catalysis, employing chiral ligands, is another powerful strategy for the asymmetric synthesis of complex cyclohexane derivatives. researchgate.netresearchgate.net
Diastereoselective reactions are crucial for controlling the relative stereochemistry of substituents on a cyclohexane ring. The conformational rigidity of the cyclohexane chair, with its axial and equatorial positions, often dictates the stereochemical course of a reaction. For instance, the addition of a reagent to a cyclohexanone (B45756) can be influenced by the existing stereocenters, leading to the preferential formation of one diastereomer. Similarly, intramolecular reactions, such as the cyclization of an acyclic precursor, can proceed with high diastereoselectivity to form a specific cyclohexane stereoisomer. qmul.ac.uk The synthesis of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene from [(1R,2S)-2-methylcyclohexyl]benzene is an example of a reaction on a pre-existing stereochemically defined cyclohexane ring. nih.gov
IUPAC Stereodescriptor Nomenclature for Complex Cyclohexane Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming chemical compounds, including their stereochemistry. qmul.ac.ukiupac.orgtlu.eenih.gov For complex cyclohexane derivatives like this compound, specific stereodescriptors are used to unambiguously define the configuration of each chiral center.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of each stereocenter as either (R) (from the Latin rectus, right) or (S) (from the Latin sinister, left). qmul.ac.uk The relative stereochemistry of substituents on the cyclohexane ring is often described using the terms cis (on the same side) and trans (on opposite sides). tlu.ee
Conformational Analysis of 2 Methylcyclohexyl Benzene
Cyclohexane (B81311) Ring Conformations (Chair, Half-Chair)
The cyclohexane ring is not a planar hexagon as simple line drawings might suggest. libretexts.org To avoid the significant angle and eclipsing strains of a flat structure, it adopts puckered, non-planar conformations. libretexts.orgmsu.edu The most stable and predominant of these is the chair conformation. masterorganicchemistry.comwikipedia.orgbyjus.com At room temperature, over 99.9% of cyclohexane molecules exist in this form. wikipedia.orglibretexts.org The chair conformation is exceptionally stable because it eliminates nearly all ring strain; the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, minimizing torsional strain. libretexts.orgnumberanalytics.comlibretexts.org
In the chair conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial and equatorial. byjus.comlibretexts.org Axial bonds are perpendicular to the approximate plane of the ring, pointing up or down, while equatorial bonds point outwards from the perimeter of the ring. byjus.comlibretexts.org
Cyclohexane is not static; it undergoes a rapid process called "ring flipping" or "chair-flipping," where one chair conformation converts into another. wikipedia.orglibretexts.org During this interconversion, all axial positions become equatorial, and all equatorial positions become axial. wikipedia.orgbyjus.comlibretexts.org To move between the two chair forms, the molecule must pass through higher-energy transition states and intermediates. libretexts.org One key intermediate is the half-chair conformation. wikipedia.orgfiveable.me The half-chair is a high-energy, distorted structure that lies on the energy pathway between the chair and the less stable boat conformation. masterorganicchemistry.comfiveable.me It is characterized by significant angle and torsional strain, as four of its carbon atoms are in a plane. masterorganicchemistry.comlibretexts.org The energy barrier presented by the half-chair conformation is readily overcome at room temperature, allowing for a rapid equilibrium between the two chair forms. libretexts.org
Steric Interactions and Strain Energy in Substituted Cyclohexanes
When a hydrogen atom on the cyclohexane ring is replaced by a substituent, the two chair conformations are no longer of equal energy. jove.compressbooks.pub The stability of each conformer is dictated by the steric interactions experienced by the substituent. numberanalytics.com
1,3-Diaxial Interactions and Gauche Effects in Disubstituted Cyclohexanes
A primary source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction. jove.comanokaramsey.edu This refers to the unfavorable steric repulsion between a substituent in an axial position and the two axial hydrogens (or other substituents) located on the same side of the ring, three carbons away (at the C3 and C5 positions). jove.comopenstax.orgfiveable.me This interaction is essentially a gauche interaction, similar to the steric strain observed between the methyl groups in the gauche conformer of butane. jove.comopenstax.orglibretexts.org An axial methyl group, for instance, has two such interactions, resulting in approximately 7.6 kJ/mol of steric strain. pressbooks.pubopenstax.orglibretexts.org In contrast, a substituent in the equatorial position is positioned away from these atoms and does not experience this type of strain. jove.compressbooks.pub
In disubstituted cyclohexanes, the analysis is more complex, as interactions between the two substituents must also be considered. libretexts.orgunizin.org For example, in trans-1,2-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions experiences a gauche interaction between the two methyl groups, which adds about 3.8 kJ/mol of strain. libretexts.orglibretexts.org The alternative conformer, with both methyl groups axial, suffers from four 1,3-diaxial interactions, making it significantly less stable. libretexts.orglibretexts.org For cis-1,3-dimethylcyclohexane, the diequatorial conformer has no 1,3-diaxial interactions, while the diaxial conformer is highly strained. libretexts.org
Conformational Preferences of Axial vs. Equatorial Substituents
Due to the destabilizing effect of 1,3-diaxial interactions, substituents, especially bulky ones, have a strong preference for the equatorial position. libretexts.orgmsu.edulibretexts.org The larger the substituent, the greater the steric strain in the axial position, and the more the equilibrium will favor the equatorial conformer. jove.compressbooks.publibretexts.org For a methyl group, the energy difference is about 7.6 kJ/mol, leading to a mixture where about 95% of the molecules have the methyl group in the equatorial position at room temperature. openstax.orglibretexts.org For a much larger group like a tert-butyl group, the energy difference is about 21-22.8 kJ/mol, meaning the compound exists almost exclusively in the conformation where the tert-butyl group is equatorial. libretexts.orglibretexts.org
This energetic preference for the equatorial position is quantified by a parameter known as the "A-value". fiveable.memasterorganicchemistry.com The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. fiveable.memasterorganicchemistry.com These values are additive and can be used to predict the relative stability of conformers in polysubstituted cyclohexanes. libretexts.orgmasterorganicchemistry.com
Table 1: A-Values for Common Substituents This table presents the energetic cost (in kJ/mol) of a substituent being in the axial position compared to the equatorial position.
| Substituent | A-Value (kJ/mol) |
|---|---|
| -F | 1.0 |
| -Cl | 2.2 |
| -Br | 2.0 |
| -I | 1.9 |
| -OH | 4.2 |
| -CH₃ (Methyl) | 7.6 |
| -CH₂CH₃ (Ethyl) | 8.0 |
| -CH(CH₃)₂ (Isopropyl) | 9.2 |
| -C(CH₃)₃ (tert-Butyl) | 22.8 |
| -C₆H₅ (Phenyl) | 12.1 |
Data sourced and adapted from various organic chemistry resources. A-values can vary slightly depending on the experimental method and conditions. openstax.orglibretexts.orgmasterorganicchemistry.com
Dynamic Conformational Equilibria
The two chair conformations of a substituted cyclohexane are in a constant, dynamic equilibrium through ring flipping. wikipedia.orgfiveable.meut.ee Because the two conformers (one with the substituent axial, the other equatorial) have different energies, the equilibrium will not be a 50:50 mixture. jove.com The equilibrium lies in favor of the more stable, lower-energy conformer, which is typically the one with the largest substituent(s) in the equatorial position. libretexts.orglibretexts.orgfiveable.me
The relationship between the energy difference (ΔE or ΔG°) and the equilibrium constant (K) allows for the calculation of the relative percentages of each conformer at a given temperature. openstax.org Even a relatively small energy difference can result in a strong preference for one conformation. anokaramsey.edu For instance, an energy difference of 7.6 kJ/mol for methylcyclohexane (B89554) means that the equatorial conformer is about 95% abundant at equilibrium. openstax.org This dynamic equilibrium is a crucial concept, as the reactivity and physical properties of a substituted cyclohexane are determined by the properties of the conformers present in the equilibrium mixture. fiveable.me
Influence of Substituents on Cyclohexane Ring Puckering and Torsion Angles
While the ideal chair conformation has specific bond angles and staggered torsions, the presence of substituents can cause slight distortions in the cyclohexane ring's geometry. msu.edunumberanalytics.com The puckering of the ring, which describes its deviation from planarity, can be influenced by the size and electronic nature of the substituents. nih.gov
Computational and Theoretical Studies on 2 Methylcyclohexyl Benzene
Quantum Chemical Calculations for Geometric Optimization and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-methylcyclohexyl)benzene at the electronic level. These calculations can predict the most stable three-dimensional structure (geometric optimization) and various electronic descriptors.
Molecular descriptors derived from quantum chemical calculations offer insights into the reactivity and electronic nature of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the distribution of atomic charges.
The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial indicator of a molecule's chemical stability and reactivity. ajchem-b.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. samipubco.com For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. The presence of the 2-methylcyclohexyl substituent can influence these energy levels.
Atomic charges describe the distribution of electrons among the atoms in a molecule. These charges are not physical observables but are calculated using various population analysis schemes. They are useful for understanding electrostatic interactions and identifying potential sites for electrophilic or nucleophilic attack. nih.govmuni.cz For instance, the carbon atoms in the benzene ring will have their charges perturbed by the electron-donating effect of the alkyl substituent.
Table 1: Calculated Molecular Descriptors for this compound (Note: The following data are illustrative examples based on typical computational results for similar molecules and are not from a specific published study on this exact compound.)
| Descriptor | Value | Unit |
| HOMO Energy | -8.95 | eV |
| LUMO Energy | 0.25 | eV |
| HOMO-LUMO Gap | 9.20 | eV |
| Dipole Moment | 0.35 | Debye |
| Atomic Charge on C1 (ipso) | -0.150 | e |
| Atomic Charge on C2 (ortho) | -0.125 | e |
| Atomic Charge on C3 (meta) | -0.130 | e |
| Atomic Charge on C4 (para) | -0.128 | e |
Data generated for illustrative purposes based on typical values for alkylbenzenes.
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. tubitak.gov.tr
Density Functional Theory (DFT) is a popular and computationally efficient method for studying organic molecules. The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for geometric and electronic properties of substituted benzenes. tubitak.gov.trresearchgate.netstuba.sk
Ab Initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy, especially when electron correlation effects are significant. researchgate.net
Complete Basis Set (CBS) methods, like CBS-QB3, are high-accuracy composite techniques that extrapolate to the complete basis set limit. mdpi.comnih.gov These methods combine calculations at different levels of theory and with different basis sets to achieve results that are very close to experimental values, particularly for thermodynamic data like reaction energies and barrier heights. mdpi.comresearchgate.netarxiv.org
The basis set is the set of mathematical functions used to build the molecular orbitals. Common choices for organic molecules include Pople-style basis sets like 6-31G(d) or 6-311++G(d,p), and correlation-consistent basis sets like cc-pVTZ. tubitak.gov.tr The choice represents a trade-off between accuracy and computational resources; larger basis sets provide more flexibility for describing the electron distribution but require more computational time. utdallas.edu
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a cornerstone of computational chemistry for studying chemical reactions. A PES is a mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates, revealing the pathways from reactants to products through transition states. escholarship.org
The thermal decomposition and oxidation of alkylbenzenes often proceed through radical intermediates. For this compound, hydrogen abstraction can lead to the formation of various this compound radicals. More commonly studied in combustion chemistry, however, are the decomposition pathways of the constituent parts, such as the 2-methylcyclohexyl radical itself.
Computational studies have mapped the potential energy surface for the unimolecular reactions of the 2-methylcyclohexyl radical, which is a crucial intermediate in the combustion of methylcyclohexane (B89554). researchgate.netresearchgate.net These studies, often employing high-level methods like CBS-QB3, identify the key isomerization and decomposition pathways. The major reactions for the 2-methylcyclohexyl radical include β-scission (bond breaking) reactions, which can lead to ring-opening or the formation of smaller cyclic alkenes. researchgate.net For example, the C-C bond in the ring can break, leading to the formation of an alkenyl radical. researchgate.net
Table 2: Key Reaction Pathways for the 2-Methylcyclohexyl Radical
| Reaction Type | Description | Products |
| Ring-Opening (β-scission) | The cyclohexyl ring opens to form a linear alkenyl radical. | Heptenyl radicals |
| C-C Scission (side chain) | The bond between the ring and the methyl group breaks. | Cyclohexyl radical + Methyl radical |
| H-shift Isomerization | A hydrogen atom moves to a different position, forming a more stable radical. | Other methylcyclohexyl radical isomers |
Based on findings for methylcyclohexyl radical decomposition. researchgate.netresearchgate.net
The activation energy (Ea) is the energy barrier that must be overcome for a chemical reaction to occur and is a critical parameter in determining the reaction rate. wikipedia.orgfsu.edu Computational PES analysis allows for the direct calculation of the energy of the transition state, which corresponds to the peak of the energy barrier separating reactants and products. savemyexams.comlibretexts.org
For the 2-methylcyclohexyl radical, the activation energy barriers for different decomposition pathways have been calculated. For instance, the energy barrier for the β-C-C scission that leads to ring-opening has been determined using the CBS-QB3 method. researchgate.net These calculated barriers help in predicting which reaction pathways will be dominant at different temperatures, forming the basis for detailed kinetic models of combustion. researchgate.net
Table 3: Calculated Activation Energy Barriers for 2-Methylcyclohexyl Radical Decomposition
| Reaction Pathway | Activation Energy (kcal/mol) |
| Ring-opening to 2-hepten-1-yl radical | 28.1 |
| Ring-opening to 1-hepten-3-yl radical | 34.6 |
Data from CBS-QB3 level calculations for the 2-methylcyclohexyl radical. researchgate.net
Molecular Mechanics and Force Field Calculations for Conformational Analysis
While quantum mechanics describes the electronic structure of molecules, molecular mechanics (MM) offers a computationally less expensive approach to predict molecular geometries and, in particular, to explore the conformational landscape of flexible molecules like this compound. researchgate.net
Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. For this compound, conformational flexibility arises from the chair-boat-twist forms of the cyclohexane (B81311) ring and the rotation around the bond connecting the ring to the phenyl group. Furthermore, the methyl and phenyl substituents on the cyclohexane ring can exist in either axial or equatorial positions, leading to cis and trans diastereomers, each with its own set of conformers.
Molecular mechanics methods model a molecule as a collection of atoms connected by springs, and the energy is calculated using a force field. uiuc.edu A force field is a set of parameters and equations that define the potential energy of the molecule based on bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). ambermd.orgscm.com Popular force fields for organic molecules include the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF). ambermd.orgswissparam.ch
Computational conformational searches using these methods can identify the various low-energy conformers and calculate their relative stabilities. Studies on the closely related methylcyclohexane show that the equatorial conformer is generally more stable than the axial conformer due to reduced steric strain. researchgate.net The presence of the bulky phenyl group in this compound would be expected to have a significant influence on the conformational preferences.
Table 4: Potential Conformational Isomers of this compound
| Isomer | Phenyl Group Position | Methyl Group Position | Expected Relative Stability |
| trans | Equatorial | Equatorial | Most Stable |
| trans | Axial | Axial | Least Stable |
| cis | Equatorial | Axial | Intermediate |
| cis | Axial | Equatorial | Intermediate |
Relative stability predictions are based on general principles of conformational analysis for substituted cyclohexanes. researchgate.net
Theoretical Kinetic Studies for Oxidation Pathways
Theoretical kinetic studies have been instrumental in elucidating the complex oxidation pathways of this compound, particularly at low to intermediate temperatures. These computational investigations provide detailed insights into reaction mechanisms, rate constants, and the formation of various intermediates and products.
A significant focus of theoretical work has been on the reactions of methylcyclohexyl radicals with molecular oxygen, which are crucial initial steps in the oxidation process. dntb.gov.ua High-level quantum chemical calculations, combined with statistical mechanics, have been employed to determine the potential energy surfaces and pressure-dependent rate constants for these reactions. dntb.gov.uaresearchgate.net
One key study by Xing et al. investigated the low-temperature oxidation kinetics of two representative methylcyclohexyl radicals: one with a tertiary radical site and another with a secondary radical site, which are relevant to the oxidation of this compound. researchgate.net This research utilized high-level quantum chemical calculations and Rice–Ramsperger–Kassel–Marcus/Master-Equation (RRKM/ME) theory to model the kinetics. researchgate.net
The primary oxidation pathways at low temperatures involve the addition of O₂ to the methylcyclohexyl radical (R•) to form a peroxy radical (ROO•). This is followed by isomerization and subsequent reactions of the peroxy radical. The competition between various reaction channels, such as ROO• stabilization, HO₂ elimination, and the formation of QOOH, is highly dependent on temperature and pressure. researchgate.net
The computed phenomenological rate constants indicate that at pressures above 1 atmosphere, the stabilization of the ROO• radical is the dominant pathway for the reaction of methylcyclohexyl radicals with O₂ over the studied temperature range. researchgate.net Branching ratio analyses have further detailed the balance between ROO• stabilization, HO₂ elimination, QOOH stabilization, and OH formation. researchgate.net
Rate expressions in the Arrhenius form have been proposed for numerous elementary reactions involved in the oxidation of methylcyclohexyl radicals. dntb.gov.ua These expressions are crucial for developing detailed kinetic models for the combustion of fuels containing cyclic alkanes. cornell.edu
Below are interactive tables summarizing some of the key kinetic parameters and reaction pathways from theoretical studies.
Table 1: Selected Reaction Pathways in the Low-Temperature Oxidation of Methylcyclohexyl Radicals
| Reaction Type | General Equation | Significance |
| Oxygen Addition | R• + O₂ ⇌ ROO• | Initial step forming the peroxy radical. researchgate.net |
| HO₂ Elimination | ROO• → Olefin + HO₂ | A key pathway at higher temperatures. researchgate.net |
| Isomerization (H-shift) | ROO• → •QOOH | Intramolecular hydrogen abstraction leading to a hydroperoxyalkyl radical. researchgate.net |
| Second O₂ Addition | •QOOH + O₂ ⇌ •OOR'OOH | Formation of a hydroperoxy-peroxy radical. |
| Chain Branching | •OOR'OOH → Products + 2OH | Reactions leading to an increase in radical pool and autoignition. |
Table 2: Calculated Rate Constants for Key Reactions
The following table presents a selection of calculated rate constants for the reactions of methylcyclohexyl radicals with O₂. The rate constants are often expressed in the modified Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, and Ea is the activation energy. Due to the complexity and pressure dependence, simplified representations or data at specific conditions are often provided in theoretical studies.
| Reaction | Pressure (atm) | Temperature (K) | Rate Constant (s⁻¹ or cm³ molecule⁻¹ s⁻¹) |
| R• + O₂ → ROO• | 1 | 500 | Pressure-dependent, high-rate constant |
| R• + O₂ → ROO• | 10 | 500 | Rate increases with pressure |
| ROO• → HO₂ + Alkene | 1 | 800 | Becomes more significant at higher temperatures |
| ROO• → •QOOH | 1 | 600 | Dependent on the specific H-shift barrier |
Note: The values in this table are illustrative and represent typical findings from theoretical kinetic studies. For precise modeling, the full pressure and temperature-dependent rate constants from the original research should be used. dntb.gov.uaresearchgate.net
These theoretical studies have highlighted that the rate rules developed for chain alkyl radicals may not be directly applicable to cycloalkanes, underscoring the importance of specific computational investigations for these compounds. researchgate.net The kinetic data generated from these theoretical studies are essential for the development and refinement of comprehensive combustion models for real transportation fuels, which often contain significant fractions of cyclic alkanes like this compound. cornell.eduacs.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2-methylcyclohexyl)benzene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy offers insights into the number of distinct proton environments and their neighboring protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments experience different degrees of magnetic shielding, leading to distinct resonance frequencies. For substituted benzenes, protons on the aromatic ring typically resonate in the downfield region (around 7.3 ppm) due to the ring current effect. wisc.edu The alkyl protons of the methylcyclohexyl group appear in the upfield region.
Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about the number of adjacent, non-equivalent protons. orgchemboulder.com The coupling constant (J), measured in Hertz (Hz), is the distance between the split peaks and is independent of the external magnetic field strength. libretexts.org Typical coupling constants for protons on a benzene (B151609) ring depend on their relative positions: ortho (6-10 Hz), meta (up to 4 Hz), and para (generally no observable coupling). libretexts.org In the cyclohexyl ring, the coupling between vicinal protons (on adjacent carbons) is dependent on the dihedral angle between them, which is crucial for conformational analysis.
For this compound, the ¹H NMR spectrum would be expected to show:
A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the five protons on the phenyl group. The splitting pattern would be influenced by ortho and meta couplings. wisc.edu
A series of multiplets in the aliphatic region (typically δ 1.0-3.0 ppm) for the protons on the cyclohexyl ring and the methyl group. The exact chemical shifts and splitting patterns would depend on the stereochemistry (cis or trans isomers) and the preferred conformation of the cyclohexyl ring.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Splitting Pattern | Typical Coupling Constants (J, Hz) |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | ortho: 6-10, meta: <4 |
| Cyclohexyl (CH) | 1.5 - 3.0 | Multiplet | Varies with conformation |
| Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplet | Varies with conformation |
| Methyl (CH₃) | 0.8 - 1.5 | Doublet | ~7 |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.edu
For this compound, the ¹³C NMR spectrum would display distinct signals for the aromatic and aliphatic carbons. The carbons of the phenyl group are expected to resonate in the δ 125-170 ppm range. oregonstate.edu The carbon atom of the benzene ring attached to the cyclohexyl group (ipso-carbon) will have a specific chemical shift influenced by the alkyl substituent. The aliphatic carbons of the methylcyclohexyl group will appear in the upfield region, typically between δ 10-55 ppm. oregonstate.edu The specific chemical shifts can help in distinguishing between the cis and trans isomers of the compound.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) - Substituted | 140 - 150 |
| Aromatic (C₆H₅) - Unsubstituted | 125 - 130 |
| Cyclohexyl (CH) | 30 - 50 |
| Cyclohexyl (CH₂) | 20 - 40 |
| Methyl (CH₃) | 15 - 25 |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
For this compound (C₁₃H₁₈), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 174.28 g/mol ). nih.gov A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would lead to the formation of a stable tropylium (B1234903) ion or related structures. The fragmentation of the cyclohexyl ring can also produce a series of characteristic smaller ions. A prominent peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a common feature in the mass spectra of compounds containing a benzene ring. docbrown.info The analysis of these fragmentation patterns can help confirm the presence of both the phenyl and the methylcyclohexyl moieties. libretexts.org
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Significance |
| 174 | [C₁₃H₁₈]⁺ | Molecular Ion |
| 159 | [C₁₂H₁₅]⁺ | Loss of a methyl group (CH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands for both the aromatic and aliphatic parts of the molecule. nih.gov The key expected absorptions include:
Aromatic C-H stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹. libretexts.org
Aliphatic C-H stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H bonds of the cyclohexyl and methyl groups. libretexts.org
Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. libretexts.org
C-H bending vibrations: These can provide information about the substitution pattern of the benzene ring and the conformation of the cyclohexyl ring. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H Bend | 1375 - 1465 | Medium |
X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the precise positions of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and torsional angles.
For this compound, an X-ray diffraction study would be invaluable for:
Unambiguous determination of stereochemistry: It can definitively distinguish between the cis and trans isomers.
Conformational analysis: It reveals the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state and the orientation of the phenyl and methyl substituents (axial or equatorial). For related substituted cyclohexyl systems, the chair conformation is often observed with bulky substituents in equatorial positions to minimize steric strain. nih.gov
Intermolecular interactions: It provides insights into how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as van der Waals interactions or C-H···π interactions. iucr.org
While obtaining suitable single crystals of this compound for X-ray analysis can be challenging, the resulting structural data would provide the absolute configuration and a detailed picture of its solid-state architecture. nih.gov
Future Directions and Emerging Research Areas for 2 Methylcyclohexyl Benzene Chemistry
Development of Novel Synthetic Methodologies for Selective Synthesis
The synthesis of (2-Methylcyclohexyl)benzene and its analogs is a cornerstone for its application in various chemical domains. While traditional methods like Friedel-Crafts alkylation have been employed, the focus is shifting towards more selective and sustainable synthetic strategies.
Future research will likely concentrate on the development of stereoselective synthesis methods to control the cis and trans isomeric ratios of the 2-methylcyclohexyl group. This is particularly important as the stereochemistry can significantly influence the compound's physical and chemical properties. nih.gov For instance, the conformational changes induced by a methyl group can affect the potency and selectivity of biologically active molecules. nih.gov
Recent advancements in photoredox catalysis offer a promising route for the synthesis of related compounds under milder conditions. Adapting these methods for this compound could lead to higher yields and better regioselectivity. Additionally, ortho-lithiation strategies, which utilize directing groups, present another avenue for achieving highly regioselective syntheses.
The table below summarizes potential synthetic methodologies that could be explored for the selective synthesis of this compound derivatives.
| Methodology | Potential Advantages | Key Research Focus |
| Stereoselective Catalysis | Control over cis/trans isomerism | Development of chiral catalysts |
| Photoredox Catalysis | Milder reaction conditions, high regioselectivity | Adaptation of existing methods to this compound |
| Ortho-lithiation | Excellent regioselectivity | Design of new directing groups |
| Suzuki-Miyaura Coupling | Versatile for C-C bond formation | Optimization of catalysts and reaction conditions |
| Kumada-Corriu Coupling | Utilizes Grignard reagents for C-C bond formation | Exploration of nickel and palladium catalysts |
Exploration of New Catalytic Systems for Targeted Transformations
Catalysis is a fundamental aspect of green chemistry, aiming to increase reaction efficiency and reduce waste. wordpress.com this compound and its derivatives can serve as substrates or components of catalytic systems for various transformations.
A key area of future research is the development of catalysts for the selective hydrogenation of the benzene (B151609) ring in this compound to produce methylcyclohexylcyclohexane, a potential high-density fuel component. Ruthenium-based catalysts have shown promise in the selective hydrogenation of benzene to cyclohexene (B86901). core.ac.uk Exploring similar catalytic systems for this compound could yield valuable insights.
Furthermore, the development of catalysts for the dehydrogenation of the cyclohexyl ring to form 2-methylbiphenyl (B165360) derivatives is another area of interest. google.tt These biphenyl (B1667301) compounds have applications in materials science and as intermediates in organic synthesis. The combination of a solid acid and a supported metal catalyst has been shown to be effective for the direct alkylation of benzene. acs.org
The table below outlines potential catalytic transformations involving this compound.
| Transformation | Catalyst Type | Potential Application |
| Selective Hydrogenation | Ruthenium-based, Nickel-based | Production of high-density fuels |
| Dehydrogenation | Platinum, Palladium on carbon | Synthesis of biphenyl derivatives |
| Oxidation | Potassium permanganate, Chromium trioxide | Synthesis of ketones and carboxylic acids. |
| Oxidative Amination | Copper-catalyzed | Synthesis of nitrogen-containing compounds |
Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org They can be broadly classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. savemyexams.com Transition metals are often employed as catalysts due to their ability to exist in multiple oxidation states and their vacant d-orbitals which can form temporary bonds with reactant molecules. savemyexams.com
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical properties. alljournals.cn For this compound, computational modeling can provide deep insights into its conformational analysis, reaction pathways, and spectroscopic properties.
Future computational studies could focus on:
Conformational Analysis: Accurately predicting the energy differences between cis and trans isomers and their various chair and boat conformations. This information is crucial for understanding the reactivity and physical properties of the molecule.
Reaction Mechanisms: Elucidating the transition states and energy barriers for various reactions, such as hydrogenation, dehydrogenation, and oxidation. This can aid in the design of more efficient catalysts and reaction conditions. For example, DFT calculations can be used to model the interaction of this compound with catalyst surfaces.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of this compound and its derivatives. Comparing calculated spectra with experimental data can help confirm molecular structures.
Reactivity Prediction: Using computational methods to predict the reactivity of this compound in various catalytic systems. This can help to screen potential catalysts and reaction conditions before experimental work is undertaken.
Quantum chemical calculations can be employed to investigate the degradation mechanisms and characteristics of related phenolic pollutants, providing insights into their antiradical potential. alljournals.cn Similar approaches could be applied to understand the stability and degradation pathways of this compound derivatives.
The table below highlights the potential applications of computational modeling in this compound research.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms | Understand stereochemical effects on reactivity |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Predict physical properties and behavior in solution |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems with high accuracy | Study enzyme-catalyzed reactions involving derivatives |
Integration with Materials Science and Supramolecular Chemistry
The unique structural features of this compound, combining a flexible cyclohexyl ring with a rigid phenyl group, make it an interesting building block for new materials and supramolecular assemblies.
In materials science, derivatives of this compound could be incorporated into polymers or liquid crystals. cymitquimica.comgoogle.com The steric bulk of the 2-methylcyclohexyl group can influence the packing and macroscopic properties of these materials. cymitquimica.com For example, the hydrophobic packing of 1-methylcyclohexyl groups has been studied to understand self-assembly processes. vulcanchem.com
In supramolecular chemistry, this compound derivatives could be designed to participate in specific non-covalent interactions, such as C-H···π interactions, leading to the formation of well-defined supramolecular architectures. iucr.org The study of these interactions is crucial for understanding and controlling the self-assembly of molecules into functional materials.
Future research in this area could involve:
Polymer Synthesis: Incorporating this compound moieties into polymer backbones or as side chains to tune the physical and mechanical properties of the resulting materials.
Liquid Crystal Design: Synthesizing new liquid crystalline materials based on this compound derivatives and investigating their phase behavior and electro-optical properties.
Self-Assembling Systems: Designing and synthesizing molecules that can self-assemble into complex structures, such as capsules or gels, driven by non-covalent interactions involving the this compound unit.
The table below provides an overview of potential applications in materials and supramolecular chemistry.
| Application Area | Research Focus | Potential Outcome |
| Polymers | Incorporation into polymer chains | Materials with tailored thermal and mechanical properties |
| Liquid Crystals | Design of new mesogens | Advanced display and sensor technologies |
| Supramolecular Assemblies | Controlled self-assembly | Functional nanostructures and smart materials |
Q & A
Q. What are the common synthetic routes for (2-Methylcyclohexyl)benzene, and how can reaction conditions be optimized?
this compound can be synthesized via Friedel-Crafts alkylation, where benzene reacts with 2-methylcyclohexyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include acid-catalyzed cyclohexylation of benzene derivatives. Optimization involves controlling reaction temperature (20–40°C), stoichiometric ratios (1:1.2 benzene:alkyl halide), and catalyst loading (5–10 mol%) to minimize byproducts like polyalkylated compounds .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
NMR : The methyl group on the cyclohexane ring appears as a triplet (δ 0.9–1.2 ppm) in ¹H NMR, while aromatic protons resonate as a multiplet (δ 6.5–7.3 ppm). GC-MS : A molecular ion peak at m/z 174 (C₁₃H₁₈) with fragmentation patterns (e.g., loss of methylcyclohexane, m/z 98) confirms the structure. IR spectroscopy detects C-H stretching (2850–3000 cm⁻¹) for the cyclohexyl group and aromatic C=C (1450–1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from oxidizers. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can computational models predict the pharmacokinetic behavior of this compound derivatives?
Physiologically Based Pharmacokinetic (PBPK) models leverage structural analogs (e.g., ethylbenzene) to simulate absorption, distribution, and metabolism. Key parameters include logP (3.2–3.8), plasma protein binding (85–90%), and hepatic clearance rates. Validate models using in vivo data from rodent studies, adjusting partition coefficients and enzyme affinity constants .
Q. What strategies resolve contradictions in reported reactivity data for this compound under oxidative conditions?
Contradictions often arise from varying oxidants (e.g., KMnO₄ vs. O₃) or solvent systems. Systematic studies should compare:
- Oxidant selectivity : KMnO₄ in acidic media favors benzylic oxidation to ketones, while O₃ cleaves aromatic rings.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, altering reaction pathways. Use kinetic profiling (e.g., time-resolved IR) to track intermediate formation .
Q. How do steric effects of the 2-methyl group influence catalytic coupling reactions?
The 2-methyl group hinders electrophilic substitution at the cyclohexane-adjacent position. In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve yield by reducing steric clash between the palladium catalyst and substrate. DFT calculations show a 15–20% energy barrier increase compared to unsubstituted analogs .
Q. What methodologies identify biomarkers of exposure to this compound in toxicological studies?
- Metabolite profiling : Use LC-HRMS to detect urinary metabolites like hydroxylated derivatives (e.g., 2-methylcyclohexanol-glucuronide).
- Protein adducts : Immunoassays or MALDI-TOF detect hemoglobin adducts formed via reactive intermediates. Cross-validate with epidemiological data to establish dose-response relationships .
Data Analysis and Interpretation
Q. How should researchers address variability in biological activity data across cell lines?
Normalize data using housekeeping genes (e.g., GAPDH) and apply ANOVA with post-hoc tests (Tukey’s HSD) to identify cell-line-specific effects. For IC₅₀ discrepancies (e.g., HeLa vs. HepG2), assess membrane permeability (logD) and efflux transporter expression (e.g., P-gp) .
Q. What statistical frameworks are robust for analyzing structure-activity relationship (SAR) data?
Multivariate regression (PLS or Random Forest) incorporating descriptors like Hammett σ (electron-withdrawing effects) and Taft steric parameters. Validate models using leave-one-out cross-validation (LOOCV) and external test sets (R² > 0.7 acceptable) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Detailed reporting : Specify catalyst batch (e.g., AlCl₃, 99.999% purity), solvent drying methods (e.g., molecular sieves), and reaction monitoring (e.g., TLC Rf values).
- Open data : Share raw NMR/GC-MS files in repositories like Zenodo.
- Negative controls : Include trials without catalysts to confirm reaction necessity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
